2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:
Formation of the phenoxyalkylamine backbone: This can be achieved by reacting 2,5-dichlorophenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.
Amidation reaction: The phenoxyalkyl intermediate is then reacted with 1-methylpiperidine and a suitable coupling agent (e.g., EDCI, DCC) to form the final butanamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
- 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide
Uniqueness
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenoxy ring and the presence of the methylpiperidine moiety
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-10-11(17)4-5-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKHNKYWKCBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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